(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrofuran moiety, and a diazinane trione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazinane trione core: This can be achieved through the cyclization of appropriate diketones or keto acids under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the alkylation of the diazinane trione core with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the nitrofuran moiety: The final step involves the condensation of the intermediate with 5-nitrofuraldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitrofuran group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of (5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. The nitrofuran moiety is known to interact with bacterial enzymes, leading to the generation of reactive oxygen species that can damage bacterial DNA and proteins. The methoxyphenyl group may enhance the compound’s ability to penetrate bacterial cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Bis(2-methoxyethyl)amine: Used in various chemical reactions as a reactant.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid:
Uniqueness
(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a nitrofuran moiety and a diazinane trione core, which imparts distinct chemical and biological properties. Its potential antimicrobial activity and ability to undergo various chemical reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c1-26-11-4-2-10(3-5-11)9-19-16(22)13(15(21)18-17(19)23)8-12-6-7-14(27-12)20(24)25/h2-8H,9H2,1H3,(H,18,21,23)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMVPVMYMRUYSC-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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